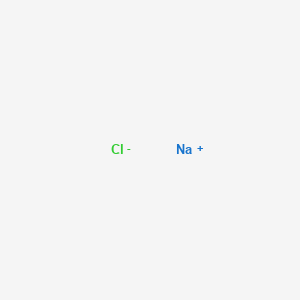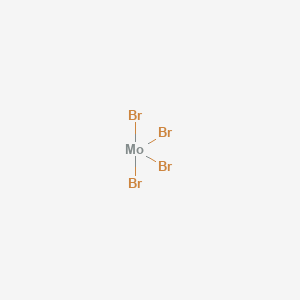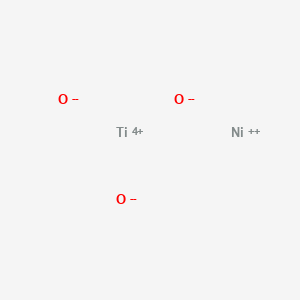
Nickel titanium oxide
Übersicht
Beschreibung
Nickel Titanium Oxide, also known as Nickel (II) Titanate, is an inorganic compound with the chemical formula NiTiO3 . It is a coordination compound between Nickel (II), Titanium (IV), and oxide ions . It appears as a yellow powder and has been used as a catalyst for toluene oxidation .
Synthesis Analysis
Nickel (II) Titanate can be synthesized using several methods . One method involves the decomposition of its precursor at over 500°C, which leaves Nickel (II) Titanate as a residue . Another method uses enthalpy and entropy on the reaction to synthesize Nickel (II) Titanate through its phase transition . It can also be synthesized using the polymeric precursor method . Additionally, Nickel (II) Titanate can be formed by heating NiO and TiO2 at 1350°C for three hours .
Molecular Structure Analysis
Nickel (II) Titanate crystallizes at 600°C and is stable at room temperature and normal pressure in an ilmenite structure with rhombohedral R3 symmetry . The structure consists of a pseudo close packed hexagonal array of O2- ions with two-thirds occupied by an ordered hexagonal-like cation . The average crystallite size for Nickel (II) Titanate was estimated at 42 nm with lattice constants of a = 5.032 Å, b = 5.032 Å, c = 4.753 Å .
Physical And Chemical Properties Analysis
Nickel Titanium Oxide is a yellow powder with a molar mass of 154.61 g/mol . It has a density of 4.44 g/cm3 and is slightly soluble in water (0.0396 g/100 mL) .
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Ni-Ti-O alloys, especially in the form of nanotube arrays (NTAs), are highly applicable in biomedical fields. Their surface modification enhances corrosion resistance and biological response, making them suitable for medical implants and devices (Hang et al., 2020). Another study highlights the potential of Ni-Ti-O NTAs as electrodes for electrochemical energy storage and non-enzymatic glucose detection, and as biofunctional coatings for biomedical implants (Hang et al., 2014).
Corrosion Resistance and Cytotoxicity
Ni-Ti alloys have been studied for their corrosion resistance and cytotoxicity, with a focus on comparing them with titanium-niobium (TiNb) alloys. Ni-Ti alloys with a titanium oxide surface layer demonstrate improved corrosion resistance and reduced nickel ion release, which is crucial for their use in clinical scenarios (McMahon et al., 2012).
Surface Modification for Enhanced Performance
Various studies have investigated the effects of surface modifications, like anodization and heat treatment, on Ni-Ti alloys. These modifications influence properties like oxide layer thickness, corrosion resistance, and cell attachment, thereby impacting their applications in medical and other fields (Muhonen et al., 2007).
Environmental Applications
Nickel doped titanium nanocomposites (TiO2/NiO) have shown significant potential in environmental applications like water purification. They demonstrate enhanced photocatalytic activity under visible light, making them effective for removing contaminants like naphthalene from water (Sharma & Lee, 2015).
Electrochemical Applications
Ni-Ti alloy electrodes exhibit high catalytic activity and stability in electrochemical applications, such as the oxidation of amino acids, which is crucial for bioanalytical purposes (Sato et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
nickel(2+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLFZWJDCDJCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.559 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel titanium oxide | |
CAS RN |
12653-76-8 | |
| Record name | Nickel titanium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012653768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel titanium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel titanium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)


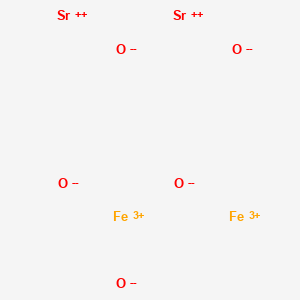
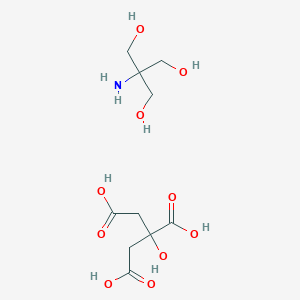

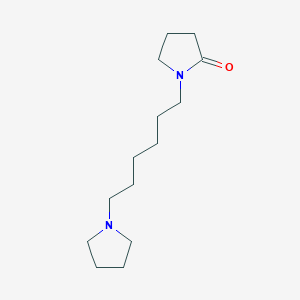


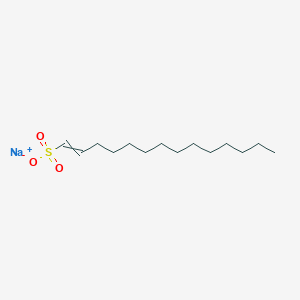
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)
